
3-Methoxyphenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyphenyl methylcarbamate is an organocarbamate compound with the molecular formula C9H11NO3. It is primarily known for its use as an insecticide, specifically as an inhibitor of fly brain cholinesterase . The compound is characterized by its ability to interfere with the nervous system of insects, making it an effective pest control agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl methylcarbamate can be synthesized through the reaction of carbamic acid, bromomethyl-, (3-methoxyphenyl)methyl ester with appropriate reagents . One common method involves the use of p-methoxybenzamide, N-bromosuccinimide (NBS), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol. The reaction mixture is heated at reflux, followed by purification through flash column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industry standards for use as an insecticide.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxyphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methoxyphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its effects on cholinesterase enzymes, providing insights into enzyme inhibition mechanisms.
Medicine: Research explores its potential therapeutic applications, particularly in the development of insecticide-based treatments for parasitic infections.
Industry: Beyond its use as an insecticide, it is employed in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The primary mechanism of action of 3-Methoxyphenyl methylcarbamate involves the inhibition of cholinesterase enzymes in the nervous system of insects. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, ultimately causing paralysis and death of the insect.
Vergleich Mit ähnlichen Verbindungen
- Methyl N-(3-methoxyphenyl)carbamate
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
Comparison: 3-Methoxyphenyl methylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity as an insecticide, making it a valuable compound for targeted pest control applications.
Eigenschaften
CAS-Nummer |
3938-28-1 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(3-methoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
QHZWXMFBIJJCEB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


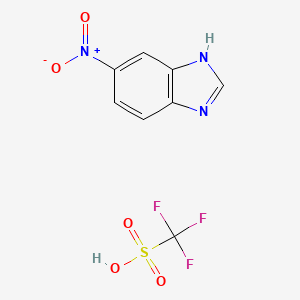
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
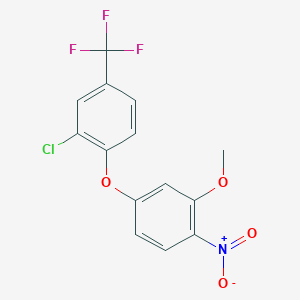
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
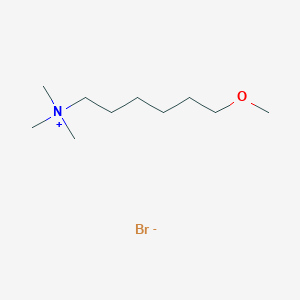
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
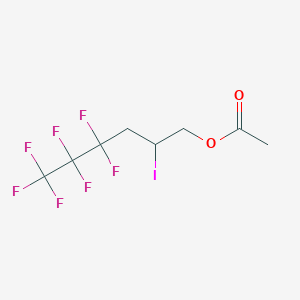
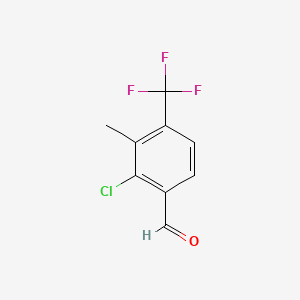
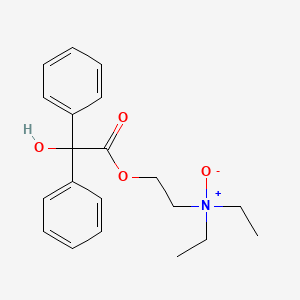
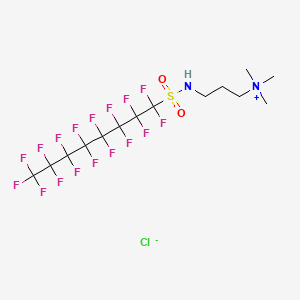
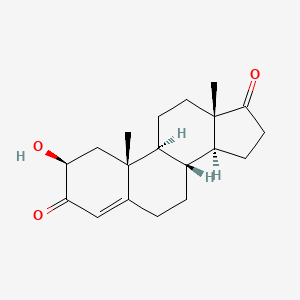
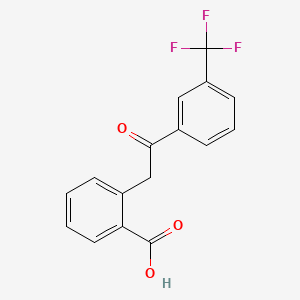
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)

